molecular formula C24H29NO4 B6431215 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1903532-24-0

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B6431215
CAS No.: 1903532-24-0
M. Wt: 395.5 g/mol
InChI Key: HMCXCUWMZDMSAJ-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C24H29NO4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.20965841 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure includes a tetrahydronaphthalene moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23NO4, with a molecular weight of approximately 293.36 g/mol. The structure features a tetrahydronaphthalene core with hydroxy and methoxy substitutions, contributing to its solubility and reactivity.

Property Value
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Purity≥ 95%

Research indicates that the compound may interact with various biological targets, particularly in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology . The proposed mechanism involves stabilizing the monomeric form of amyloid beta, thereby preventing aggregation into toxic oligomers.

Anticancer Activity

Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) . While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential activity.

Neuroprotective Effects

The presence of hydroxy and methoxy groups enhances the compound's neuroprotective properties. Studies on related compounds indicate that these functional groups can improve solubility and bioavailability, potentially leading to enhanced efficacy in neuroprotection . The neuroprotective mechanism likely involves antioxidant activity and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Alzheimer's Disease Models : In vitro studies demonstrated that compounds targeting amyloid beta oligomers reduced neurotoxicity in neuronal cultures .
  • Antiproliferative Studies : A series of related compounds showed IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer potential .
  • Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the tetrahydronaphthalene scaffold can significantly impact biological activity. For example, introducing different substituents on the phenyl ring has been shown to enhance anticancer effects .

Scientific Research Applications

Neuroscience Research

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound shows promise in inhibiting the formation of neurotoxic amyloid-beta oligomers, particularly targeting the amyloid-beta 1-42 monomer implicated in Alzheimer's pathology.

Case Study: Inhibition of Amyloid-Beta Oligomers
A study demonstrated that derivatives of this compound could effectively reduce the aggregation of amyloid-beta peptides in vitro. The mechanism involves interactions with the peptide's hydrophobic regions, leading to a decrease in fibril formation. This finding suggests potential therapeutic strategies for Alzheimer's disease management.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Case Study: Antioxidant Mechanism
In vitro assays revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models. This suggests its potential use as a protective agent against oxidative damage.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydronaphthalene Moiety : Starting from commercially available precursors.
  • Functionalization : Introduction of hydroxyl and methoxy groups through selective reactions.
  • Coupling Reaction : Combining the tetrahydronaphthalene derivative with the phenyloxane carboxamide using coupling agents under controlled conditions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary studies on toxicity indicate low cytotoxicity levels in various cell lines. However, further comprehensive toxicological assessments are necessary to evaluate its safety for potential therapeutic use.

Q & A

Q. Basic: What are the recommended synthetic routes for N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the tetrahydronaphthalene core via hydroxy and methoxy group protection (e.g., using silyl ethers or benzyl groups) to prevent undesired side reactions .
  • Step 2 : Coupling the modified tetrahydronaphthalene intermediate with 4-phenyloxane-4-carboxamide using carbodiimide-based crosslinkers (e.g., EDC/HOBt) under inert conditions .
  • Yield Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can optimize reaction time and catalyst loading, reducing trial-and-error approaches .

Q. Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with a mobile phase of methanol/water (gradient elution) and a C18 column, using tetrabutylammonium hydroxide as an ion-pairing agent to resolve polar impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions .
    • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to verify molecular weight within 5 ppm accuracy .

Q. Advanced: What computational strategies can predict the bioactive conformation of this compound, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers. Compare with NOE (Nuclear Overhauser Effect) data from NMR to validate intramolecular distances .
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., enzymes or receptors). Cross-validate with surface plasmon resonance (SPR) binding affinity data to resolve discrepancies between predicted and observed IC₅₀ values .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Apply statistical tools like hierarchical clustering or principal component analysis (PCA) to identify outlier datasets. Cross-reference with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity trends .

Q. Advanced: What are the best practices for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate the compound in 0.1 M HCl and 0.1 M NaOH at 40°C for 24 hours. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
    • Oxidative Stress : Use 3% H₂O₂ under UV light (254 nm) to simulate photo-oxidation. Track peroxide adducts with tandem mass spectrometry .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at room temperature from accelerated stability data (e.g., 40–60°C) .

Q. Advanced: How can the stereochemical configuration at the tetrahydronaphthalene core influence target binding, and what methods confirm it?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .
  • Circular Dichroism (CD) : Correlate CD spectra with computational predictions (e.g., time-dependent DFT) to assign absolute configuration. Validate with X-ray crystallography if single crystals are obtainable .

Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity before scaling up synthesis .
  • Exposure Mitigation : Use fume hoods with HEPA filters and PPE (nitrile gloves, lab coats). Monitor airborne particulates via GC-MS in compliance with GBZ/T 160.1 workplace safety standards .

Q. Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Fragment Library Screening : Screen 500+ fragments using differential scanning fluorimetry (DSF) to identify substructures that improve solubility or reduce CYP450 inhibition .
  • SAR by NMR : Use ¹⁵N/¹³C-labeled target proteins to map fragment binding sites. Merge fragments with the parent compound using click chemistry (e.g., azide-alkyne cycloaddition) .

Q. Advanced: What statistical methods are most effective for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Model : Fit dose-response curves using nonlinear regression in GraphPad Prism. Use the F-test to compare Hill slopes across replicates .
  • Bootstrap Resampling : Generate 10,000 simulated datasets to calculate 95% confidence intervals for EC₅₀ values, ensuring robustness against outliers .

Q. Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in tracking metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the methoxy group via SN2 reactions using ¹³C-methyl iodide. Confirm isotopic purity (>98%) via isotope ratio mass spectrometry (IRMS) .
  • Metabolite Identification : Administer the labeled compound to hepatocyte cultures and trace ¹³C-enriched metabolites using LC-HRMS/MS. Map biotransformation pathways with software like MetaboLynx .

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-20-9-10-21-18(16-20)6-5-11-24(21,27)17-25-22(26)23(12-14-29-15-13-23)19-7-3-2-4-8-19/h2-4,7-10,16,27H,5-6,11-15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXCUWMZDMSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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